molecular formula C23H21N3O4 B11439554 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11439554
M. Wt: 403.4 g/mol
InChI Key: DBRGWVVVSSIGRU-UHFFFAOYSA-N
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Description

2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a phenylethyl group, and a furan ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe final step involves the coupling of the furan ring via an amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenylethyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The phenylethyl group can interact with receptor sites, modulating their function. The furan ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

    2-Phenyl-4(3H)-quinazolinone: Known for its anticancer properties.

    2-Methyl-4(3H)-quinazolinone: Used as an anti-inflammatory agent.

    2-(2-Furyl)-4(3H)-quinazolinone: Studied for its antimicrobial activities.

What sets 2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE apart is its unique combination of a quinazolinone core, a phenylethyl group, and a furan ring, which together contribute to its distinct chemical properties and biological activities .

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H21N3O4/c27-21(24-15-18-9-6-14-30-18)16-26-20-11-5-4-10-19(20)22(28)25(23(26)29)13-12-17-7-2-1-3-8-17/h1-11,14H,12-13,15-16H2,(H,24,27)

InChI Key

DBRGWVVVSSIGRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4

Origin of Product

United States

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